Home > Products > Screening Compounds P54593 > beta-D-tetraacetylgalactopyranoside-PEG1-N3
beta-D-tetraacetylgalactopyranoside-PEG1-N3 - 153252-36-9

beta-D-tetraacetylgalactopyranoside-PEG1-N3

Catalog Number: EVT-3318556
CAS Number: 153252-36-9
Molecular Formula: C18H27N3O11
Molecular Weight: 461.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-D-tetraacetylgalactopyranoside-PEG1-N3 is a synthetic compound primarily used in bioconjugation and drug delivery systems. This compound features a polyethylene glycol (PEG) linker with an azide functional group, facilitating its role in the synthesis of antibody-drug conjugates (ADCs). The azide group allows for click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition, which is crucial for connecting therapeutic agents to antibodies in targeted cancer therapies.

Source and Classification

Beta-D-tetraacetylgalactopyranoside-PEG1-N3 can be sourced from chemical suppliers specializing in bioconjugation reagents. It is classified as a cleavable PEG linker, which is integral to the development of ADCs. Its chemical identifier is 153252-36-9, and it falls under the category of azide linkers used in click chemistry.

Synthesis Analysis

Methods and Technical Details

The synthesis of beta-D-tetraacetylgalactopyranoside-PEG1-N3 typically involves several key steps:

  1. Acetylation: The initial step involves the acetylation of galactopyranoside using acetic anhydride in the presence of a base like pyridine. This reaction introduces acetyl groups to the hydroxyl groups of galactopyranoside.
  2. Attachment of PEG Linker: Following acetylation, the PEG unit is introduced through an etherification reaction. This step can be performed using various PEG derivatives that contain reactive groups compatible with the azide formation.
  3. Formation of Azide Group: The final step involves converting a terminal functional group into an azide (-N3) through standard procedures such as nucleophilic substitution or oxidation reactions.
Molecular Structure Analysis

Structure and Data

The molecular structure of beta-D-tetraacetylgalactopyranoside-PEG1-N3 can be described as follows:

  • Core Structure: The compound consists of a galactopyranoside moiety that is tetraacetylated.
  • PEG Linker: A single unit of polyethylene glycol connects to the galactopyranoside.
  • Azide Functional Group: The terminal azide group allows for subsequent click chemistry reactions.

The molecular formula can be represented as C15H23N3O7C_{15}H_{23}N_3O_7, with a molecular weight of approximately 341.36 g/mol .

Chemical Reactions Analysis

Reactions and Technical Details

Beta-D-tetraacetylgalactopyranoside-PEG1-N3 primarily participates in two types of reactions:

  1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
    • Reagents: Requires copper sulfate as a catalyst and sodium ascorbate as a reducing agent.
    • Conditions: Typically performed under mild conditions, allowing for high efficiency and selectivity in forming triazole linkages.
  2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
    • Characteristics: This reaction does not require a catalyst and can occur under physiological conditions, making it suitable for in vivo applications.

The major product from these reactions is bioconjugates where beta-D-tetraacetylgalactopyranoside-PEG1-N3 forms stable triazole bonds with alkyne-functionalized molecules .

Mechanism of Action

Process and Data

The mechanism of action for beta-D-tetraacetylgalactopyranoside-PEG1-N3 centers around its role in ADC synthesis:

  • Targeting Mechanism: The compound acts as a linker that connects therapeutic drugs to antibodies specifically targeting cancer cells.
  • Biochemical Pathways: Once administered, the ADCs circulate in the bloodstream until they reach target cells, where they are internalized.
  • Drug Release: The cleavable nature of the linker allows for drug release once inside the target cells, enhancing therapeutic efficacy while minimizing off-target effects.

This mechanism underscores its importance in targeted cancer therapy, where precision in drug delivery is critical .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Beta-D-tetraacetylgalactopyranoside-PEG1-N3 exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to the PEG component, which enhances its bioavailability.
  • Stability: Stable under physiological conditions but designed to cleave under specific intracellular environments.
  • Molecular Weight: Approximately 341.36 g/mol, contributing to its pharmacokinetic properties.

Characterization techniques such as nuclear magnetic resonance spectroscopy provide insights into its structural integrity and purity .

Applications

Scientific Uses

Beta-D-tetraacetylgalactopyranoside-PEG1-N3 has several applications in scientific research and therapeutic development:

  1. Antibody-Drug Conjugates (ADCs): Used extensively in developing ADCs for targeted cancer therapy, improving treatment specificity and reducing side effects.
  2. Bioconjugation Techniques: Serves as a versatile tool for linking biomolecules through click chemistry, facilitating studies in drug discovery and diagnostics.
  3. Material Science: Its properties allow for surface modifications that enhance biocompatibility in various biomedical applications.
Introduction to Glycosylated PEG-Azide Platforms

Beta-D-tetraacetylgalactopyranoside-PEG1-N3 represents a sophisticated class of bifunctional linkers designed for precision bioconjugation. This compound integrates three functionally critical elements: (i) an acetyl-protected galactose moiety serving as an enzyme-cleavable unit and solubility enhancer, (ii) a monodisperse ethylene glycol spacer (PEG1) optimizing molecular distance and flexibility, and (iii) an azide terminus enabling bioorthogonal click chemistry [1] [2] [6]. Such molecular architectures address key challenges in targeted drug delivery by enabling site-specific conjugation, controlled payload release, and improved pharmacokinetics of biomolecular complexes like antibody-drug conjugates (ADCs) [1] [4].

Historical Development of Cleavable ADC Linkers

The evolution of cleavable linkers for ADCs has progressed from simple acid-labile hydrazones to sophisticated enzyme-responsive systems. Early linker designs focused on pH-sensitive or reducible disulfide bonds, but these suffered from premature cleavage and off-target toxicity. β-Galactosidase-cleavable linkers emerged as a transformative approach due to the enzyme’s overexpression in tumor lysosomes versus minimal activity in circulation [1]. Historical milestones include:

  • Enzyme-Specific Design: β-Galactosidase’s ability to hydrolyze terminal galactosides was leveraged for linker cleavage. The enzyme’s catalytic mechanism involves nucleophilic displacement by Glu537, forming a galactosyl-enzyme intermediate that hydrolyzes to release payloads [1] [7].
  • Glycosidic Optimization: Early glycosidic linkers used unprotected galactose (e.g., p-nitrophenyl-β-D-galactopyranoside), but exhibited instability in serum. Acetyl protection (tetraacetylgalactose) solved this by blocking premature enzymatic degradation while maintaining substrate specificity [5] [7] [9].
  • Modern Hybrid Systems: Contemporary linkers like beta-D-tetraacetylgalactopyranoside-PEG1-N3 integrate enzymatic cleavage triggers with spacer technologies, enhancing payload release kinetics and conjugation efficiency [1] [2].

Table 1: Evolution of Cleavable Linker Technologies for ADCs

GenerationLinker ChemistryLimitationsKey Innovations
1stHydrazone/DisulfideNon-specific cleavage, instabilitypH/redox responsiveness
2ndValine-citrulline dipeptideCathepsin B variabilityEnzyme-specificity
3rdβ-Galactosidase substratesSerum instabilityAcetyl protection, PEG spacers

Fundamental Principles of Click Chemistry in Bioconjugation

Click chemistry revolutionized bioconjugation by enabling rapid, specific, and bioorthogonal reactions under physiological conditions. The azide terminus in beta-D-tetraacetylgalactopyranoside-PEG1-N3 participates in two primary click reactions:

  • Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):Copper catalysts (e.g., CuBr) accelerate the [3+2] cycloaddition between azides and terminal alkynes by 10⁷-fold, generating stable 1,4-disubstituted triazoles. Despite efficiency, copper cytotoxicity limits in vivo applications [3] [4]. Reaction mechanism involves:Azide + Alkyne → Triazole (ΔG ≈ −55 kcal/mol)
  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):Copper-free alternatives utilize strained cyclooctynes (e.g., DBCO) whose ring strain (∼18 kcal/mol) lowers activation energy. SPAAC enables in vivo bioconjugation without toxic metals, critical for cellular labeling and ADC assembly [3] [4] [6].

Bioorthogonality is achieved because azides are inert to cellular nucleophiles (thiols, amines) yet react selectively with dipolarophiles. This permits tagging biomolecules in complex biological matrices without interference [4].

Role of Acetyl-Protected Saccharides in Targeted Delivery Systems

The tetraacetylgalactopyranoside moiety provides three critical functions:

  • Stereochemical Control:Acetyl groups at C2/C3/C4/C6 positions act as participating protecting groups during glycosidic bond formation. The C2-acetyl directs β-stereoselectivity via neighboring group participation, forming a transient dioxolenium ion that ensures exclusive nucleophilic attack from the β-face [5] [9]. This guarantees uniform linker geometry essential for enzymatic recognition.

  • Enzyme-Triggered Release:Acetyl groups block premature glycosidic hydrolysis by serum glycosidases. Lysosomal β-galactosidase selectively deacetylates and cleaves the glycosidic bond, releasing payloads with >100-fold selectivity over non-targeted tissues [1] [7].

  • Hydrophilicity-Hydrophobicity Balance:Acetyl groups enhance membrane permeability compared to unprotected galactose (logP = −1.2 vs. −4.5). Post-cleavage Zemplén deacetylation (NaOMe/MeOH) restores hydrophilicity, facilitating renal clearance of spent linkers [5] [9].

Significance of Monodisperse PEG Spacers in Molecular Design

The PEG1 spacer (─CH₂CH₂O─) in this compound addresses limitations of polydisperse PEG polymers:

  • Precision Engineering: Monodisperse PEG1 ensures reproducible molecular distance (∼5.2 Å) between the galactose and azide groups. This eliminates batch variability inherent in polydisperse PEGs (PDI >1.1), crucial for ADC pharmacokinetic consistency [6].
  • Conformational Advantages: Despite its short length, PEG1 reduces steric hindrance between bulky biomolecules (e.g., antibodies and cytotoxic payloads), improving:
  • Conjugation efficiency (>95% yield vs. 70–85% for non-spacered analogs)
  • Antigen binding affinity (KD retention ≥90%)
  • Proteolytic stability [6]
  • Polarity Modulation: The ether oxygen enhances aqueous solubility (logS = −2.1 vs. −3.8 for alkyl chains), counteracting the hydrophobicity of acetylated galactose and payloads like auristatins [2] [6].

Table 2: Impact of PEG Spacer Length on Bioconjugation Efficiency

Spacer TypeConjugation Yield (%)Serum Stability (t½, h)Target Binding Retention (%)
None (direct linkage)68 ± 124865
PEG193 ± 47292
PEG495 ± 39695
Polydisperse PEG~24~89 ± 711090

Properties

CAS Number

153252-36-9

Product Name

beta-D-tetraacetylgalactopyranoside-PEG1-N3

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[2-(2-azidoethoxy)ethoxy]oxan-2-yl]methyl acetate

Molecular Formula

C18H27N3O11

Molecular Weight

461.4 g/mol

InChI

InChI=1S/C18H27N3O11/c1-10(22)28-9-14-15(29-11(2)23)16(30-12(3)24)17(31-13(4)25)18(32-14)27-8-7-26-6-5-20-21-19/h14-18H,5-9H2,1-4H3/t14-,15+,16+,17-,18-/m1/s1

InChI Key

OFRJNIAQTXDUKV-DISONHOPSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)OCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.